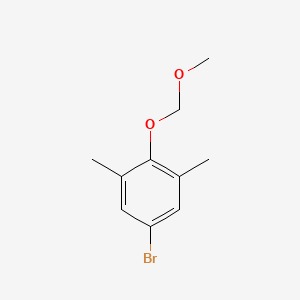

Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-

Descripción general

Descripción

Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are key intermediates for the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy .

Mode of Action

If we consider its potential similarity to sglt2 inhibitors, these drugs work by inhibiting the reabsorption of glucose in the kidney, leading to a reduction in blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors, which this compound may be related to, primarily affect the renal glucose reabsorption pathway .

Actividad Biológica

Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- (CAS Number: 6267-34-1), is an aromatic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and two methoxy groups on a dimethyl-substituted benzene ring, which influences its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 215.09 g/mol. The unique arrangement of substituents is critical for its interaction with biological systems.

Inhibition of Cytochrome P450 Enzymes

Research indicates that Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are crucial in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This property makes the compound relevant in pharmacological studies aimed at understanding drug-drug interactions.

Potential Medicinal Applications

The presence of methoxy groups in the compound enhances its bioavailability and modifies its pharmacodynamic properties. This structural feature suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents that can effectively target specific biological pathways.

While detailed mechanisms of action for this specific compound remain under-explored, it is hypothesized that the inhibition of cytochrome P450 enzymes leads to altered metabolic pathways for various pharmaceuticals. The modulation of enzyme activity can result in significant changes in the efficacy and safety profiles of drugs when used concurrently.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes several related compounds along with their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-4-methoxy-2-methylbenzene | 27060-75-9 | 0.95 |

| 4-Bromo-2,6-dimethylanisole | 14804-38-7 | 0.93 |

| 2-Bromo-1-methoxy-3-methylbenzene | 38197-43-2 | 0.91 |

| 1-Bromo-4-ethoxy-2-methylbenzene | 68155-69-1 | 0.91 |

The unique arrangement of bromine and methoxy groups on the benzene ring distinguishes this compound from others listed above, influencing both its chemical behavior and biological interactions.

Case Studies and Research Findings

Despite being less studied than other compounds, preliminary research highlights significant findings:

- Cytochrome P450 Interaction : Studies have shown that Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- can inhibit CYP enzymes involved in drug metabolism, impacting therapeutic outcomes.

- Pharmacokinetic Implications : The inhibition of CYP1A2 and CYP2D6 may lead to increased plasma concentrations of certain drugs when co-administered, necessitating careful consideration in clinical settings.

Propiedades

IUPAC Name |

5-bromo-2-(methoxymethoxy)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7-4-9(11)5-8(2)10(7)13-6-12-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVLGGLVDLXRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCOC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072087 | |

| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70654-69-2 | |

| Record name | 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70654-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070654692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.